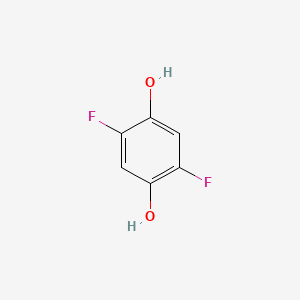

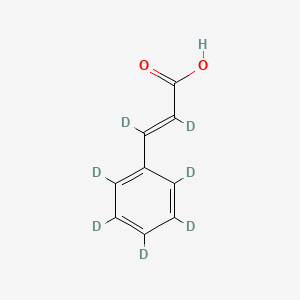

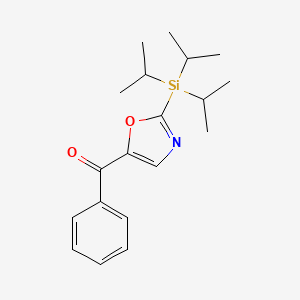

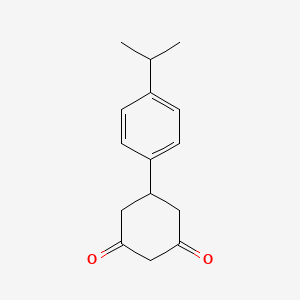

![molecular formula C11H14N2 B1611893 N-甲基-N-[(1-甲基-1H-吲哚-6-基)甲基]胺 CAS No. 884507-20-4](/img/structure/B1611893.png)

N-甲基-N-[(1-甲基-1H-吲哚-6-基)甲基]胺

描述

N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine, also known as MMAI, is a psychoactive compound that belongs to the family of tryptamines. It is a potent serotonin agonist and has been found to have various biochemical and physiological effects. MMAI has gained significant attention in the scientific community due to its potential therapeutic applications.

作用机制

Target of Action

The primary target of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of the mitotic spindle, which is essential for cell division . As a result, the compound can arrest cells in the G2/M phase of the cell cycle .

Biochemical Pathways

The inhibition of tubulin polymerization affects multiple biochemical pathways. It disrupts the normal functioning of microtubules, which are involved in various cellular processes, including maintenance of cell shape, intracellular transport, and chromosome segregation during cell division .

Result of Action

The compound’s action results in the induction of cell apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting cell division, N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine can effectively inhibit the proliferation of cancer cells .

实验室实验的优点和局限性

N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine has several advantages for lab experiments. It is a potent serotonin agonist and can be used to study the effects of serotonin on the brain. N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine is also relatively stable and can be stored for extended periods. However, N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine has limitations for lab experiments as it is a controlled substance and requires special permits for use.

未来方向

There are several future directions for the study of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine. One potential direction is the development of new therapeutic applications for N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine. It has shown promise in the treatment of various neurological disorders and could be further studied for its potential use in these conditions. Another future direction is the study of the long-term effects of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine on the brain. It is important to understand the potential risks associated with the use of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine before it can be considered for therapeutic use. Finally, the synthesis of new analogs of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine could be explored to improve its potency and selectivity for specific serotonin receptors.

科学研究应用

癌症治疗

吲哚衍生物,例如 N-甲基-N-[(1-甲基-1H-吲哚-6-基)甲基]胺,已被研究用于其治疗癌症的潜力。 它们表现出抑制癌细胞生长的特性,可用于开发化学治疗剂 .

抗菌应用

吲哚部分已知具有抗菌特性。 研究表明,像 N-甲基-N-[(1-甲基-1H-吲哚-6-基)甲基]胺这样的化合物可以有效地对抗多种微生物,为开发新的抗生素提供途径 .

神经系统疾病的治疗

吲哚衍生物正在探索其神经保护作用。 它们可能在治疗神经系统疾病中发挥作用,通过保护神经元细胞免受损伤或退化 .

杂环化合物的合成

该化合物用于多组分反应合成各种杂环化合物。 这些反应对于创建具有潜在药物应用的复杂分子非常有价值 .

药物开发

N-甲基-N-[(1-甲基-1H-吲哚-6-基)甲基]胺作为药物开发的支架。 其吲哚核心是许多合成药物分子的共同特征,这些药物分子旨在与多个受体相互作用以治疗各种疾病 .

有机合成

作为一种活性药物成分,该化合物用于有机合成,特别是在铃木-宫浦偶联反应中,以创建广泛的有机产品 .

生物学研究

吲哚结构在细胞生物学中具有重要意义。 它用于生物学研究以了解细胞机制并开发可以影响生物学途径的化合物 .

绿色化学

吲哚衍生物在绿色化学领域也很重要。 它们用于开发环境友好的合成方法和催化剂,减少化学过程对环境的影响 .

属性

IUPAC Name |

N-methyl-1-(1-methylindol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-8-9-3-4-10-5-6-13(2)11(10)7-9/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIDITAYVOGYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)C=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594528 | |

| Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-20-4 | |

| Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

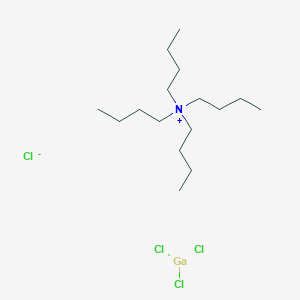

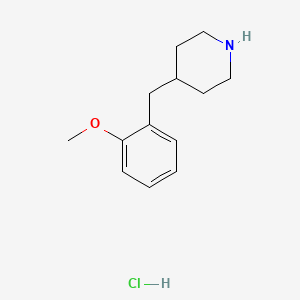

![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)